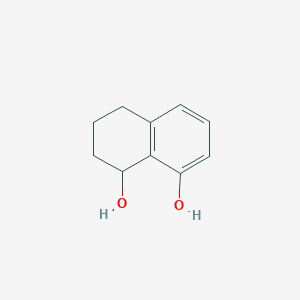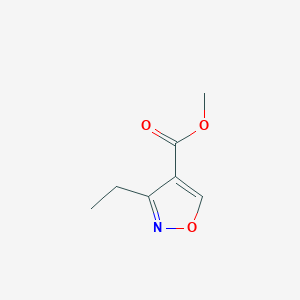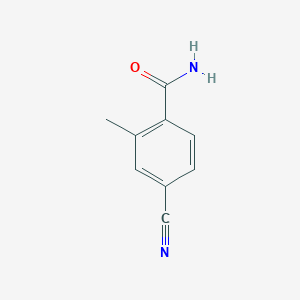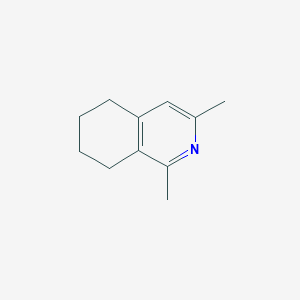
1,2,3,4-Tetrahydronaphthalene-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,8-diol is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and eighth carbon atoms of the tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by hydroxylation at the 1 and 8 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation reactors. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to other hydrogenated forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a hydrogen donor or acceptor, influencing redox reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated form of naphthalene without hydroxyl groups.
1,2,3,4-Tetrahydronaphthalene-1,4-diol: A similar compound with hydroxyl groups at the 1 and 4 positions.
Naphthalene: The parent compound, fully aromatic without hydrogenation.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,11-12H,2,4,6H2 |
InChI Key |
QVJBDLAPPUAWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)






![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)

![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
